4-Cyclopropylanisole

Descripción general

Descripción

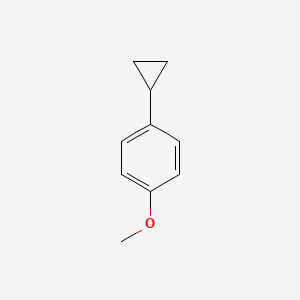

4-Cyclopropylanisole (CPA) is a cyclic organic compound that is widely used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 140°C and an odor reminiscent of that of benzaldehyde. CPA is a cyclic ether, meaning it contains an oxygen atom in a three-membered ring. Its molecular formula is C5H8O and it is a structural isomer of cyclopentanone. CPA is a versatile compound that is of great interest to scientists due to its unique properties and its potential applications in a variety of fields.

Aplicaciones Científicas De Investigación

Synthesis of β-Aminoketone Derivatives

4-Cyclopropylanisole serves as a precursor in the photoredox-catalyzed oxo-amination of aryl cyclopropanes. This process enables the construction of structurally diverse β-aminoketone derivatives, which are valuable in medicinal chemistry for their biological activities .

Organic Synthesis Building Blocks

Due to its unique bonding and high ring strain, 4-Cyclopropylanisole is used as a versatile building block in organic synthesis. The release of ring strain provides a thermodynamic driving force for reactions, making it a key component in creating complex organic molecules .

Safety and Hazards

Propiedades

IUPAC Name |

1-cyclopropyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-11-10-6-4-9(5-7-10)8-2-3-8/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPPRNFDAGPGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193314 | |

| Record name | 4-Cyclopropylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropylanisole | |

CAS RN |

4030-17-5 | |

| Record name | 4-Cyclopropylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004030175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclopropylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-cyclopropylanisole metabolized in the liver?

A1: Research using liver microsomes from rats has shown that 4-cyclopropylanisole (1b) is primarily metabolized via O-demethylation when exposed to phenobarbital-induced microsomes. [] This metabolic pathway accounts for approximately 90% of the compound's breakdown. Additionally, benzylic hydroxylation was observed as a minor metabolic pathway. [] Notably, no other metabolites were detected in this study. []

Q2: Does 4-cyclopropylanisole act as a suicide substrate for cytochrome P450 enzymes?

A2: While some cyclopropyl-containing compounds are known to act as suicide substrates for cytochrome P450 enzymes, research suggests that this is not the case for 4-cyclopropylanisole. Studies investigating the metabolism of both 4-cyclopropylanisole and the structurally related compound cyclopropylbenzene (1a) found that metabolite formation and any observed enzyme inactivation can be explained by conventional cytochrome P450 reaction mechanisms. [] These findings suggest that neither compound participates in electron abstraction processes that are characteristic of suicide substrates. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate](/img/structure/B1195507.png)